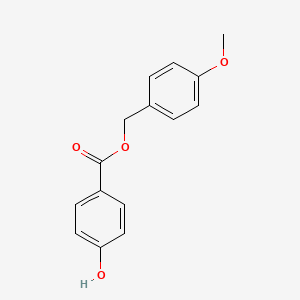
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide
描述
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a butyl group, a phenylacetamide moiety, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide typically involves the reaction of 4-methyl-1,3-oxazole with butylamine and phenylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反应分析
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new amides or substituted phenylacetamides.
科学研究应用
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cycloheptanecarboxamide
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
57067-82-0 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-10-18(16-17-13(2)12-20-16)15(19)11-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI 键 |
ZKJUDCCGMBKPJV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















